5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, chloro, trifluoromethyl, and carbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide typically involves multiple steps. One common method starts with the diazotization of p-trifluoromethylaniline, followed by a reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting cyclization compound undergoes chlorination and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can alter cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: An intermediate in the synthesis of insecticides.
4-chloro-3-(trifluoromethyl)phenyl derivatives: Known for their biological activities and used in drug development.
Uniqueness
The uniqueness of 5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylpyrazole-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4S/c1-5-9(11(18)21)10(17)20(19-5)8-4-6(12(14,15)16)2-3-7(8)13/h2-4H,17H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTORLGROZKUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=S)N)N)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.